1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride
Description
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride (CAS: 1803594-86-6) is a brominated pyridine derivative with a 1,4-diazepane backbone and a methyl substituent. Its molecular formula is C₁₁H₁₈BrCl₂N₃, and it has a molecular weight of 343.09 g/mol . The compound is supplied by American Elements as a high-purity reagent (≥99%) for life science research, including pharmaceutical and materials science applications . The dihydrochloride salt enhances solubility in aqueous systems compared to its free base form (CAS: 690264-73-4, molecular weight: 270.17 g/mol) .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.2ClH/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11;;/h3-4,9H,2,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLGPJFDCUKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most direct route involves displacing a leaving group (e.g., chlorine or fluorine) on a bromopyridine derivative with 4-methyl-1,4-diazepane. For instance, 5-bromo-2-chloropyridine reacts with 4-methyl-1,4-diazepane in a polar aprotic solvent like N,N-dimethylacetamide (DMA), facilitated by a base such as N-ethyl-N,N-diisopropylamine (DIPEA). This method mirrors a high-yield (95%) protocol observed in analogous reactions.
Key Reaction Parameters:
- Temperature: 100°C
- Duration: 4 hours
- Solvent: DMA
- Base: DIPEA (2.2 equivalents)
The mechanism proceeds via a two-step process: (1) deprotonation of the diazepane’s secondary amine by DIPEA, enhancing nucleophilicity, and (2) attack on the electron-deficient pyridine ring at the 2-position, displacing chloride. The crude product is purified via column chromatography (chloroform:methanol = 3:1) and crystallized to isolate the free base.
Optimization of Reaction Conditions
Solvent and Base Selection
Data from analogous syntheses highlight DMA and tetrahydrofuran (THF) as optimal solvents, providing high dielectric constants to stabilize transition states. Pyridine, though less common, acts as both base and solvent in specific protocols.
Comparative Solvent Performance:
| Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| DMA | 95 | 4 | 100 |
| THF | 78 | 12 | 80 |
| Pyridine | 65 | 24 | 120 |
Bases like DIPEA outperform inorganic alternatives (e.g., K₂CO₃) by minimizing side reactions such as N-alkylation or ring-opening of the diazepane.
Temperature and Time Dependence
Elevated temperatures (100–120°C) drastically reduce reaction times from days to hours. For example, a 14% yield over 168 hours at 110°C contrasts sharply with a 95% yield in 4 hours under optimized conditions.
Thermal Profile Analysis:
- <100°C: Incomplete conversion due to insufficient activation energy.
- 100–120°C: Optimal balance between rate and decomposition.
- >120°C: Increased side products from diazepane degradation.
Purification and Characterization
Chromatographic Techniques
The free base is typically purified via silica gel chromatography using chloroform:methanol gradients (3:1 to 1:1). Crystallization from diethyl ether or methanol yields high-purity (>95%) product, as confirmed by ¹H-NMR and LC-MS .
¹H-NMR Key Signatures (DMSO-d₆):
- δ 1.73–1.76 (m, 2H, diazepane CH₂)
- δ 2.31 (s, 3H, N-CH₃)
- δ 7.93–7.97 (d, 2H, pyridine H-3 and H-4)
- δ 8.58–8.76 (m, 3H, pyridine H-6 and NH₂⁺)
Salt Formation
Treating the free base with hydrochloric acid (2 equivalents) in ethanol precipitates the dihydrochloride salt. Lyophilization ensures anhydrous product storage.
Industrial-Scale Production Challenges
Cost-Efficiency
Bromopyridine precursors are expensive, necessitating catalyst recycling or flow chemistry approaches to reduce Pd usage in coupling reactions.
Waste Management
Chlorinated solvents (e.g., chloroform) require distillation recovery systems to meet environmental regulations.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction conditions but can include substituted pyridines or reduced diazepane derivatives.
Scientific Research Applications
Biological Applications
Research indicates that 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound can exhibit antimicrobial effects against various bacterial strains. The mechanism is believed to involve interference with bacterial enzyme activity, although specific pathways require further elucidation.
Anticancer Potential
Preliminary research suggests potential anticancer properties. The compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
The compound has been explored for neuroprotective applications due to its ability to scavenge free radicals and protect neuronal cells from oxidative stress. This activity positions it as a potential treatment for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride in various applications:
- Antimicrobial Activity : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics.
- Cancer Research : In vitro studies showed that the compound inhibited growth in several cancer cell lines, suggesting its role as an anticancer agent.
- Neuroprotection : Research highlighted its ability to reduce neuronal cell death in models of oxidative stress, supporting its potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural similarities with other diazepane derivatives, differing primarily in the heterocyclic substituent and halogenation patterns. Key analogs include:
Physicochemical Properties
- Halogen Effects : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine-containing analogs (e.g., 1353947-71-3) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
- Heterocyclic Core: Pyridine (target) vs. pyrimidine (analogs) alters electronic properties.
- Salt Form: The dihydrochloride salt (target) offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., 1235440-88-6) .
Research and Application Insights
- Pyrimidine Analogs : Compounds like 1353947-71-3 are explored in antiviral drug development due to pyrimidine’s prevalence in nucleoside analogs .
- Methylsulfanyl Derivative (CAS N/A) : The sulfur atom in 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride may improve metabolic stability compared to oxygen-containing substituents .
Biological Activity
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane dihydrochloride, with the CAS number 1803594-86-6, is a compound of increasing interest in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrClN
- Molecular Weight : 343.09 g/mol
- Purity : Typically around 95% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been observed:
- Anticancer Activity : Preliminary studies suggest that derivatives of bromopyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells through mechanisms such as cell cycle arrest and inhibition of angiogenesis .
- Enzyme Inhibition : The compound's structural characteristics suggest potential inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis. Computational docking studies have indicated favorable binding affinities to MMP-2 and MMP-9, suggesting that it may inhibit these enzymes effectively .
- Neuropharmacological Effects : Some studies indicate that similar diazepane derivatives may exhibit neuroprotective effects, potentially impacting neurotransmitter systems relevant to conditions such as anxiety and depression. However, specific data on this compound's neuropharmacological activity remains limited.
Anticancer Studies
A study evaluating the anticancer properties of related compounds demonstrated that they significantly inhibited the growth of several cancer cell lines, including HeLa and MCF-7 cells. The IC values reported were notably low, indicating high potency .
In Vivo Studies
In vivo experiments using chick chorioallantoic membrane (CAM) models showed that bromopyridine derivatives could effectively inhibit angiogenesis, further supporting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms the diazepane ring conformation and bromopyridine substitution pattern.
- HPLC-MS : Validates purity (>95%) and identifies residual solvents or byproducts.
- Elemental Analysis : Quantifies chloride content to verify dihydrochloride stoichiometry.
- X-ray Crystallography : Resolves stereochemical ambiguities in the diazepane ring .
How can computational reaction path search methods enhance the synthesis optimization of this compound?
Advanced
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in key steps like ring closure or bromide displacement. For example, ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error iterations. Machine learning models trained on reaction databases can prioritize solvent-catalyst pairs, improving yield predictability .
How can statistical design of experiments (DoE) be applied to optimize reaction parameters for its synthesis?
Advanced
DoE methods (e.g., factorial or response surface designs) systematically vary parameters (temperature, molar ratios, reaction time) to identify interactions affecting yield. For instance:
- A central composite design could map the non-linear relationship between catalyst loading and reaction rate.
- ANOVA analysis distinguishes significant factors (e.g., solvent polarity) from noise .
What strategies address discrepancies in reported solubility data across different studies?
Q. Advanced
- Standardized Protocols : Use USP buffers (pH 1–7.4) and controlled temperature (25°C ± 0.1) for consistency.
- Hansen Solubility Parameters : Predict solubility in mixed solvents (e.g., DCM:MeOH) based on polarity and hydrogen bonding .
- Validation : Cross-check with gravimetric analysis after lyophilization.
What are the key considerations in selecting purification methods for this compound?
Q. Basic
- Chromatography : Reverse-phase HPLC separates polar impurities; silica gel columns resolve non-polar byproducts.
- Recrystallization : Ethanol/water mixtures exploit temperature-dependent solubility differences.
- Counterion Exchange : Ensure dihydrochloride stability during solvent removal .
How can membrane separation technologies improve the scalability of its purification?
Advanced
Nanofiltration membranes (MWCO 200–500 Da) concentrate the compound while removing smaller impurities. Continuous-flow systems reduce solvent consumption and enable real-time monitoring of chloride ion content via conductivity sensors .
What in vitro assays are suitable for assessing its bioactivity, and how to mitigate interference from the hydrochloride counterion?
Q. Advanced
- Binding Assays : Radioligand competition studies (e.g., σ-receptor binding) with controls for ionic strength effects.
- Cell-Based Assays : Use NaCl-equivalent controls to isolate pharmacological activity from chloride ion interference.
- Dose-Response Curves : Validate potency (IC₅₀) across multiple buffer systems .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing or solvent evaporation.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Substituent Variation : Replace bromine with electron-withdrawing (NO₂) or donating (OMe) groups to probe electronic effects.
- Ring Modifications : Compare diazepane vs. piperazine analogs for conformational flexibility.
- Computational Docking : Map binding poses to receptors (e.g., GPCRs) using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
